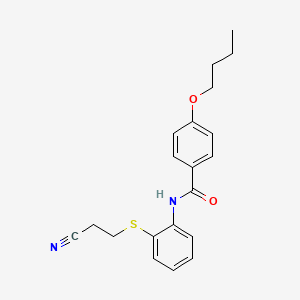
N,N-Dioctyl-1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctyl-1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride (hereafter referred to as the compound) is a complex organic molecule known for its unique structural and chemical properties. It belongs to the class of perylene derivatives, which are characterized by their polycyclic aromatic structures and high thermal stability. This compound is particularly notable for its applications in advanced materials and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the compound typically involves multiple steps, starting with the preparation of the perylene core The initial step often includes the formation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) through a series of oxidation reactions
Industrial Production Methods: In an industrial setting, the synthesis of the compound is carried out under controlled conditions to ensure high purity and yield. The reactions are typically performed in an inert atmosphere to prevent unwanted side reactions. Advanced purification techniques, such as recrystallization or column chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions at the aromatic rings can lead to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction is typically achieved using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Reduced forms with altered electronic properties.
Substitution Products: Derivatives with different substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and organic semiconductors.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of high-performance polymers and coatings.
Wirkmechanismus
The compound exerts its effects through its interaction with molecular targets and pathways. Its polycyclic aromatic structure allows it to bind to specific sites on biomolecules, influencing their activity. The exact mechanism of action depends on the specific application, but it generally involves the modulation of electronic properties and the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA): A closely related compound with similar applications in materials science.
Tetrachloroperylene derivatives: Compounds with chlorine substituents that exhibit different electronic properties.
Uniqueness: The compound stands out due to its specific substituents (dioctyl and tert-butylphenoxy groups), which confer unique solubility and stability properties compared to other perylene derivatives. These modifications enhance its utility in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H90N2O8/c1-15-17-19-21-23-25-43-81-73(83)57-45-61(87-53-35-27-49(28-36-53)77(3,4)5)67-69-63(89-55-39-31-51(32-40-55)79(9,10)11)47-59-66-60(76(86)82(75(59)85)44-26-24-22-20-18-16-2)48-64(90-56-41-33-52(34-42-56)80(12,13)14)70(72(66)69)68-62(46-58(74(81)84)65(57)71(67)68)88-54-37-29-50(30-38-54)78(6,7)8/h27-42,45-48H,15-26,43-44H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFQTZXXWBXMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCC)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C(C2=C38)C1=O)OC9=CC=C(C=C9)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H90N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2787267.png)

![methyl 4-{[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2787270.png)

![6-Cyclopropyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787273.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2787275.png)
![Methyl (E)-4-[3-[2-(methylamino)-2-oxoethyl]-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2787277.png)

![3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B2787282.png)
![4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2787284.png)

![methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2787288.png)

